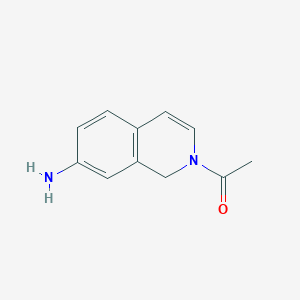
1-(7-Aminoisoquinolin-2(1H)-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is an organic compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound features an ethanone group attached to the 7-aminoisoquinoline moiety, making it a valuable intermediate in various chemical syntheses and applications.
準備方法
Synthetic Routes and Reaction Conditions: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 7-aminoisoquinoline with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of more scalable and efficient methods. For instance, the reaction can be carried out in a continuous flow reactor, allowing for better control over reaction parameters and higher yields.
化学反応の分析
Types of Reactions: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted isoquinoline derivatives.
科学的研究の応用
1-(7-Aminoisoquinolin-2(1H)-yl)ethanone has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex isoquinoline derivatives.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of dyes and pigments.
作用機序
The mechanism of action of 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone involves its interaction with specific molecular targets. For instance, in biological systems, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved can vary depending on the specific application and target.
類似化合物との比較
1-(7-Nitroisoquinolin-2(1H)-yl)ethanone: This compound features a nitro group instead of an amino group, leading to different reactivity and applications.
1-(7-Hydroxyisoquinolin-2(1H)-yl)ethanone:
1-(7-Methylisoquinolin-2(1H)-yl)ethanone: The methyl group affects the compound’s steric and electronic properties.
Uniqueness: 1-(7-Aminoisoquinolin-2(1H)-yl)ethanone is unique due to the presence of the amino group, which allows for a wide range of chemical modifications and applications. Its versatility makes it a valuable compound in various fields of research and industry.
特性
CAS番号 |
502611-89-4 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC名 |
1-(7-amino-1H-isoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H12N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-6H,7,12H2,1H3 |
InChIキー |
HWMVFFKLKBRJMA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC2=C(C=CC(=C2)N)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


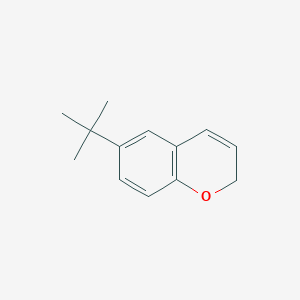


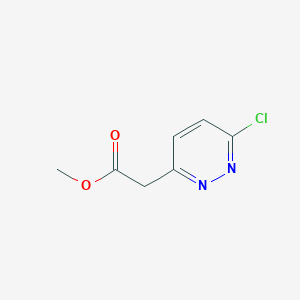
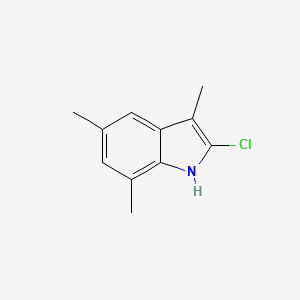
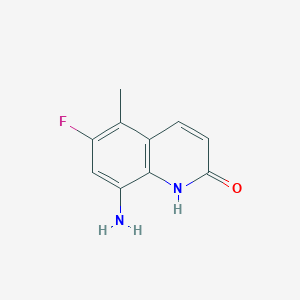


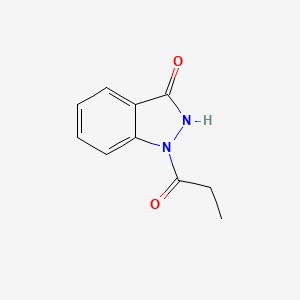

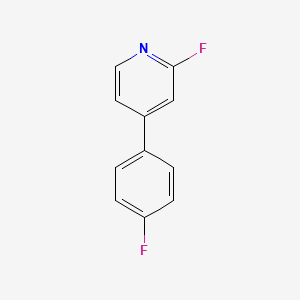

![1-Isopropyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B11905217.png)
![3,4-Dichloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11905227.png)
